molecular formula C16H15ClN4O2 B11470135 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N'-methylbenzohydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N'-methylbenzohydrazide

Cat. No.: B11470135
M. Wt: 330.77 g/mol
InChI Key: UCAZUJUYLAISTE-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N’-methylbenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a benzohydrazide moiety with methoxy and methyl substitutions.

Preparation Methods

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N’-methylbenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N’-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position on the pyridine ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N’-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N’-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N’-methylbenzohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substitutions and functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N’-methylbenzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-methoxy-N'-methylbenzohydrazide

InChI

InChI=1S/C16H15ClN4O2/c1-10-8-14(19-15(17)12(10)9-18)21(2)20-16(22)11-6-4-5-7-13(11)23-3/h4-8H,1-3H3,(H,20,22)

InChI Key

UCAZUJUYLAISTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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